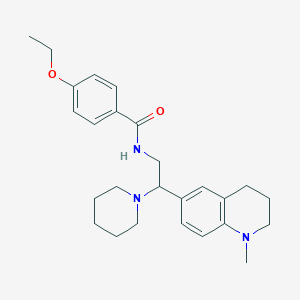

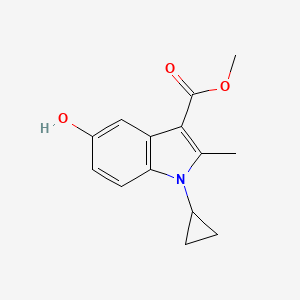

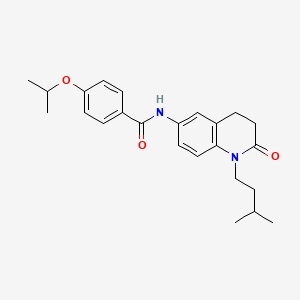

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, commonly known as BPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIP is a small molecule inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37. The inhibition of this interaction has been shown to disrupt the stability of many oncogenic proteins, leading to their degradation and subsequent cell death.

Applications De Recherche Scientifique

Synthesis Methods

- A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, involving the arylation of azoles with 3- and 4-bromopyridines, has been developed. This process includes a step for reducing the pyridine ring and extends to benzo analogues of the title compounds (Shevchuk et al., 2012).

Chemical Reactions

- Cross-coupling reactions of 3-bromopyridine with various sulfonamides, using CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, have been achieved. These reactions extend to 2-bromopyridine, 4-bromopyridine, and phenyl bromides, forming N-(3-Pyridinyl)-substituted sulfonamides (Xiaojun Han, 2010).

Antibacterial Applications

- The synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone has led to new compounds with significant antibacterial activity. These compounds were synthesized under microwave irradiation and have shown effectiveness against various bacterial strains (Merugu, Ramesh & Sreenivasulu, 2010).

Chemical Properties and Reactions

- Piperidine's reaction with 3-bromo-3-buten-2-one yields a mixture of derivatives, demonstrating the reactivity and potential applications of piperidine in synthesizing various compounds (Rulev et al., 2003).

Sensor Applications

- A study on a water-soluble Ln(III)-based metallopolymer indicates its potential use in fluorescence sensors for detecting pyrophosphate at the nanomolar scale. This polymer includes a pyridin-2-yl component, showcasing the application of pyridine derivatives in sensor technology (Zhang et al., 2019).

Medicinal Chemistry

- N-substituted derivatives of certain piperidin-4-yl compounds have been synthesized and tested for their antibacterial properties. This research highlights the medicinal chemistry applications of piperidine derivatives (Khalid et al., 2016).

Propriétés

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-17-7-4-12-22-20(17)26-16-10-13-23(14-11-16)19(25)9-8-18(24)15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVCMFOXZNOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)

![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)

![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate](/img/structure/B2444831.png)